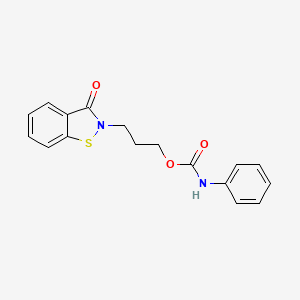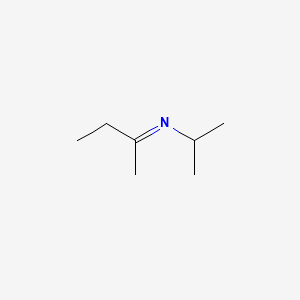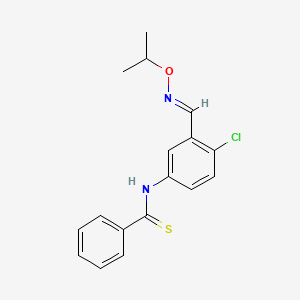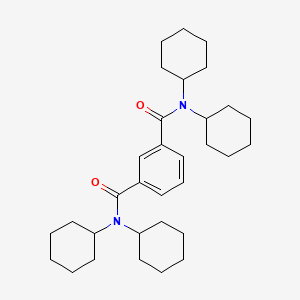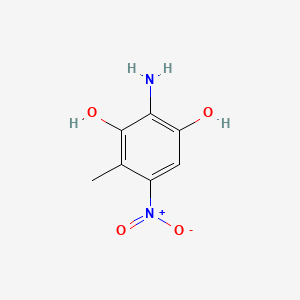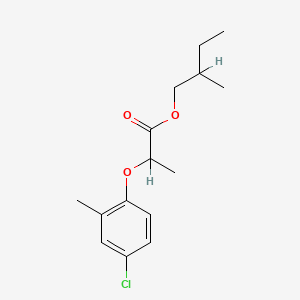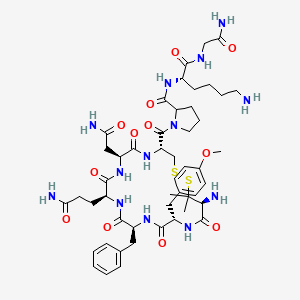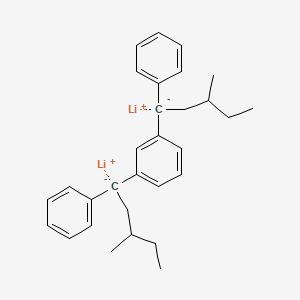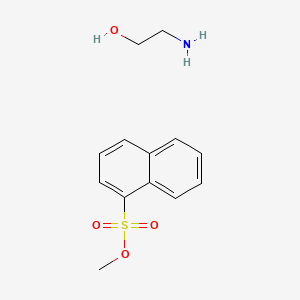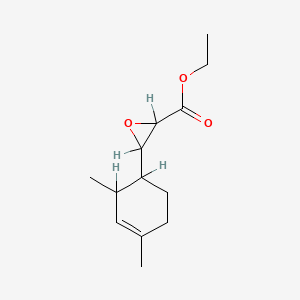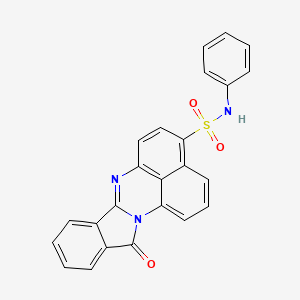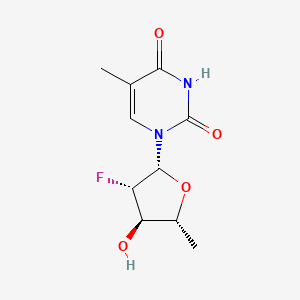
Bis(cyclopentenyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of two cyclopentene rings connected by an oxygen atom
Preparation Methods
Bis(cyclopentenyl) ether can be synthesized through several methods. One common approach involves the reaction of 2-cyclopentenyl carboxylate or 2-cyclopentenol with an aqueous acid solution having a pH in the range of about 1.0 to about 3.0 . The reaction is typically carried out at temperatures ranging from 0°C to 100°C. Another method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction .
Chemical Reactions Analysis
Bis(cyclopentenyl) ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo substitution reactions where one of the cyclopentene rings is replaced by another functional group. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(cyclopentenyl) ether has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its derivatives are being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of bis(cyclopentenyl) ether involves its interaction with molecular targets through its ether linkage and cyclopentene rings. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions .
Comparison with Similar Compounds
Bis(cyclopentenyl) ether can be compared with other similar compounds, such as cyclopentyl methyl ether and diethyl ether. While all these compounds contain ether linkages, this compound is unique due to its two cyclopentene rings, which impart distinct chemical and physical properties . Similar compounds include:
Cyclopentyl methyl ether: Known for its use as an eco-friendly solvent.
Diethyl ether: Commonly used as a solvent and anesthetic in medical applications.
Properties
CAS No. |
67634-31-5 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(cyclopenten-1-yloxy)cyclopentene |
InChI |
InChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h5,7H,1-4,6,8H2 |
InChI Key |
GYMSGMABTOEEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)OC2=CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


